molecular formula C17H12N4O2 B6427980 3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2034499-63-1

3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide

Cat. No.: B6427980
CAS No.: 2034499-63-1
M. Wt: 304.30 g/mol
InChI Key: ZCMLCKYKHNLGLJ-UHFFFAOYSA-N
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Description

3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a cyano group, and a furan-pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-pyrazine intermediate, which is then coupled with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different functional groups.

    Reduction: The cyano group can be reduced to an amine or other derivatives.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide
  • 3-cyano-N-{[3-(furan-3-yl)pyrazin-3-yl]methyl}benzamide

Uniqueness

3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing targeted therapies or specialized materials.

Properties

IUPAC Name

3-cyano-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c18-9-12-2-1-3-13(8-12)17(22)21-10-15-16(20-6-5-19-15)14-4-7-23-11-14/h1-8,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMLCKYKHNLGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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